Cas no 3320-90-9 (Furan,2,5-diethoxytetrahydro-)

Furan,2,5-diethoxytetrahydro- 化学的及び物理的性質
名前と識別子
-
- Furan,2,5-diethoxytetrahydro-
- 2,5-diethoxyoxolane
- 2,5-DIETHOXYTETRAHYDROFURAN
- 2,4-DIFLUORO-5-NITROBENZENOL
- 2,5-Di-ethoxy-tetrahydrofuran
- 2,5-diethoxytetrahydrofurane
- 2,5-dietossitetraidrofurano
- 2-amino-3-pyrazinecarboxylic acid
- AmbkkkkK790
- diethoxy tetrahydrofuran
- Furan,2,5-diethoxytetrahydro
- Furan,5-diethoxytetrahydro
- EINECS 222-026-3
- Furan, 2,5-diethoxytetrahydro-
- AKOS006228850
- NSC 15494
- FT-0634776
- F16813
- 3320-90-9
- DTXSID10954808
- 2,5-Diethoxy-tetrahydro-furan
- 2,5-DIETHOXY TETRAHYDROFURAN
- NSC15494
- NS00049522
- 2,5-Diethoxyoxolanato
- 2-5-Diethoxytetrahydrofuran,c&t
- Furan,5-diethoxytetrahydro-
- SCHEMBL540037
- NSC-15494
- AI3-25060
- DB-048358
-
- インチ: InChI=1S/C8H16O3/c1-3-9-7-5-6-8(11-7)10-4-2/h7-8H,3-6H2,1-2H3
- InChIKey: ZLKHNURELCONBB-UHFFFAOYSA-N
- ほほえんだ: C(OC1CCC(OCC)O1)C
計算された属性
- せいみつぶんしりょう: 160.11000
- どういたいしつりょう: 160.109944368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 93.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 27.7Ų
- ひょうめんでんか: 0
じっけんとくせい
- 密度みつど: 1.0564 (rough estimate)
- ふってん: 246.12°C (rough estimate)
- 屈折率: 1.4620 (estimate)
- PSA: 27.69000
- LogP: 1.52200
Furan,2,5-diethoxytetrahydro- セキュリティ情報
- 危険物輸送番号:UN 1993
- 包装カテゴリ:III
- 危険レベル:3.2
- セキュリティ用語:3.2
- 包装等級:III
- 包装グループ:III
- 危険レベル:3.2
Furan,2,5-diethoxytetrahydro- 税関データ
- 税関コード:2932190090
- 税関データ:
中国税関コード:
2932190090概要:
2932190090他の構造的に不縮合なフラン環化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2932190090構造中に未溶融フラン環を含む他の化合物(水素化の有無にかかわらず)付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:20.0%
Furan,2,5-diethoxytetrahydro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733499-1g |
2,5-Diethoxytetrahydrofuran |
3320-90-9 | 98% | 1g |
¥1722.00 | 2024-05-18 |
Furan,2,5-diethoxytetrahydro- 関連文献
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1. 213. Derivatives of pyrrolidine alcohols as local an?stheticsW. H. Linnell,F. Perks J. Chem. Soc. 1960 1036
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2. Further cyclisation reactions of 1-arylpyrrolesG. W. H. Cheeseman,M. Rafiq J. Chem. Soc. C 1971 2732
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3. 410. The thermal condensation of imidazoles with carbonyl compoundsA. M. Roe J. Chem. Soc. 1963 2195
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4. Washing pretreatment with light bio-oil and its effect on pyrolysis products of bio-oil and biocharShuping Zhang,Yuanquan Xiong RSC Adv. 2016 6 5270
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5. 939. The preparation of some stereospecific tropane and N-alkylnortropane derivativesJ. B. Kay,J. B. Robinson,J. Thomas J. Chem. Soc. 1965 5112
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6. Chapter 15. Amino-acids and peptides
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7. Synthesis and reactions of pyrrolo[2,1-c][1,2,4]benzotriazine and 4-oxo-4H-pyrrolo[2,1-c][1,4]benzoxazineG. W. H. Cheeseman,M. Rafiq,P. D. Roy,C. J. Turner,G. V. Boyd J. Chem. Soc. C 1971 2018
Furan,2,5-diethoxytetrahydro-に関する追加情報
Furan,2,5-diethoxytetrahydro- (CAS No. 3320-90-9): A Comprehensive Overview in Modern Chemical Research
The compound Furan,2,5-diethoxytetrahydro- (CAS No. 3320-90-9) represents a fascinating molecule with significant implications in the field of organic chemistry and pharmaceutical research. This tetrahydropyran derivative, characterized by its unique structural framework, has garnered attention due to its versatile reactivity and potential applications in synthetic chemistry and drug development. Understanding its chemical properties, synthesis methods, and emerging applications requires a deep dive into its molecular structure and the latest advancements in related research.
The molecular structure of Furan,2,5-diethoxytetrahydro- consists of a tetrahydropyran ring substituted with two ethoxy groups at the 2- and 5-positions. This substitution pattern imparts distinct electronic and steric properties to the molecule, making it a valuable intermediate in the synthesis of more complex organic compounds. The presence of the tetrahydropyran core suggests potential applications in the development of bioactive molecules, given its similarity to natural products found in various organisms.
In recent years, there has been growing interest in the use of tetrahydropyrans as scaffolds for drug discovery. The Furan,2,5-diethoxytetrahydro- derivative has been explored as a precursor in the synthesis of heterocyclic compounds, which are known for their broad spectrum of biological activities. Researchers have leveraged its reactivity to develop novel molecules with potential therapeutic effects against various diseases. For instance, studies have shown that derivatives of this compound exhibit antimicrobial and anti-inflammatory properties, making them promising candidates for further development.
The synthesis of Furan,2,5-diethoxytetrahydro- typically involves multi-step organic reactions that highlight the compound's synthetic utility. One common approach involves the reduction of a diethyl oxalate derivative followed by etherification to introduce the ethoxy groups. Advanced synthetic techniques, such as catalytic hydrogenation and cross-coupling reactions, have been employed to optimize yields and purity. These methods underscore the importance of Furan,2,5-diethoxytetrahydro- as a building block in modern synthetic chemistry.
Recent research has also explored the role of Furan,2,5-diethoxytetrahydro- in medicinal chemistry. Its structural features make it an attractive candidate for designing molecules that interact with biological targets. For example, modifications at the 2- and 5-positions have been investigated to enhance binding affinity to specific enzymes or receptors. Such modifications are crucial for developing drugs with improved efficacy and reduced side effects. The flexibility provided by the tetrahydropyran ring allows for diverse structural variations, enabling researchers to fine-tune molecular properties for specific applications.
The chemical reactivity of Furan,2,5-diethoxytetrahydro- has also been exploited in materials science applications. Researchers have investigated its potential use in polymer chemistry and material design due to its ability to form stable complexes with other molecules. These complexes exhibit unique physical properties that can be tailored for applications such as drug delivery systems or smart materials. The ability to modify its structure further enhances its utility in these fields.
From an industrial perspective, Furan, especially derivatives like Furan,2,5-diethoxytetrahydro-, contribute significantly to the pharmaceutical industry by serving as key intermediates in drug synthesis. The demand for high-quality intermediates like this compound underscores their importance in ensuring efficient and scalable drug production processes. Manufacturers must adhere to stringent quality control measures to guarantee consistency and purity throughout production.
The environmental impact of synthesizing and using Furan,2,5-diethoxytetrahydro-is another critical consideration. Modern research emphasizes green chemistry principles to minimize waste and reduce hazardous byproducts during synthesis. Advances in catalytic systems and solvent-free reactions have enabled more sustainable production methods without compromising yield or quality. These innovations align with global efforts to promote environmentally responsible chemical practices.
In conclusion, Furan,2,5-diethoxytetrahydro-(CAS No. 3320-90-9) is a versatile compound with far-reaching implications across multiple scientific disciplines. Its unique structural features make it a valuable tool in synthetic chemistry、pharmaceutical research、and materials science。The ongoing exploration of its applications highlights its significance as a building block for innovative chemical solutions。As research continues,the potential uses of this compound are expected to expand,further solidifying its role as a cornerstone in modern chemical investigations。
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